(2S)-2-(3-Ethyloxetan-3-yl)propanoic acid
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Overview
Description
(2S)-2-(3-Ethyloxetan-3-yl)propanoic acid is an organic compound characterized by the presence of an oxetane ring, which is a four-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-Ethyloxetan-3-yl)propanoic acid typically involves the formation of the oxetane ring followed by the introduction of the propanoic acid moiety. One common method is the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. The subsequent steps involve the functionalization of the oxetane ring to introduce the ethyl group and the propanoic acid side chain.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired stereochemistry and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(3-Ethyloxetan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(2S)-2-(3-Ethyloxetan-3-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-2-(3-Ethyloxetan-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can participate in ring-opening reactions, which may be crucial for its biological activity. The propanoic acid moiety can interact with active sites in proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(3-Methyloxetan-3-yl)propanoic acid: Similar structure but with a methyl group instead of an ethyl group.
(2S)-2-(3-Phenyloxetan-3-yl)propanoic acid: Contains a phenyl group, leading to different chemical and biological properties.
(2S)-2-(3-Hydroxyoxetan-3-yl)propanoic acid: Features a hydroxyl group, which can significantly alter its reactivity and interactions.
Uniqueness
(2S)-2-(3-Ethyloxetan-3-yl)propanoic acid is unique due to the presence of the ethyl group on the oxetane ring, which can influence its steric and electronic properties
Properties
IUPAC Name |
(2S)-2-(3-ethyloxetan-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-8(4-11-5-8)6(2)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJOBWHASPFSIE-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(COC1)[C@H](C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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